REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][CH2:16][CH2:17][CH2:18][N:19]1C(=O)C2=CC=CC=C2C1=O.O.NN.C(O)C.CO>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][CH2:16][CH2:17][CH2:18][NH2:19] |f:1.2|
|
Name
|
N-(3-(6,7-Dimethoxyquinolin-4-yloxy)propyl)phthalimide
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OCCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (Fuji Silicia NH Type Silica Gel, chloroform:methanol=20:1)
|
Type
|
CUSTOM
|
Details
|
to obtain the target substance (150 mg) as a brown oil
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |